Ruthenium chloride (RuCl3), trihydrate (8CI,9CI)

CAS No.:

Cat. No.: VC13621945

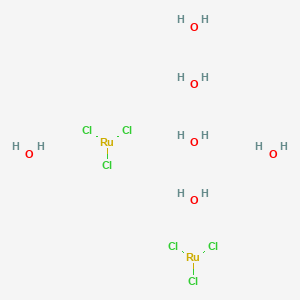

Molecular Formula: Cl6H12O6Ru2

Molecular Weight: 522.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl6H12O6Ru2 |

|---|---|

| Molecular Weight | 522.9 g/mol |

| IUPAC Name | trichlororuthenium;hexahydrate |

| Standard InChI | InChI=1S/6ClH.6H2O.2Ru/h6*1H;6*1H2;;/q;;;;;;;;;;;;2*+3/p-6 |

| Standard InChI Key | TWYHZSYUARLVFP-UHFFFAOYSA-H |

| SMILES | O.O.O.O.O.O.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl |

| Canonical SMILES | O.O.O.O.O.O.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl |

Introduction

Structural and Crystallographic Characteristics

Molecular Architecture

Ruthenium(III) chloride trihydrate consists of a central ruthenium ion coordinated by three chloride ligands and three water molecules in a distorted octahedral geometry. The covalent bonding network gives rise to a topological polar surface area of 32 Ų, with three hydrogen bond donors facilitating intermolecular interactions . X-ray diffraction studies confirm the presence of seven heavy atoms (Ru, 3Cl, 3O) per formula unit, contributing to an exact mass of 260.842592 g/mol . The compound’s InChIKey (ZTWIEIFKPFJRLV-UHFFFAOYSA-K) uniquely identifies its stereochemical configuration, ensuring precise differentiation from anhydrous RuCl₃ variants .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 261.5 g/mol | |

| CAS Number | 13815-94-6 | |

| Topological Polar Surface | 32 Ų | |

| Hydrogen Bond Donors | 3 |

Synthesis and Purification Methodologies

Conventional Synthesis Routes

Industrial production traditionally involves the thermal decomposition of ammonium hexachlororuthenate(IV) () at 500–600°C, yielding metallic ruthenium. Subsequent oxidative treatment with a mixture generates sodium ruthenate (), which is reduced to and dissolved in hydrochloric acid to form crude . The trihydrate form crystallizes upon controlled evaporation under reduced pressure.

Advanced Purification Techniques

Patent EP2998275A1 discloses a solvent extraction method using tri-n-octylamine (TOA) in kerosene, achieving >99.9% purity by selectively complexing from acidic media (pH ≤ 1). This process eliminates co-occurring platinum group metals (PGMs) like osmium and iridium, which persist in distillation-based methods . The refined product exhibits enhanced catalytic activity due to reduced impurity-driven side reactions.

Chemical Behavior and Thermodynamic Stability

pH and Temperature Dependence

Hydrothermal mobility studies reveal that maintains stability in acidic fluids (pH ≤ 4) with chlorine concentrations ≥0.5 wt%, enabling ruthenium transport at temperatures ≤500°C . Above 600°C, hydrolysis becomes significant, though high chloride content (≥5 wt%) suppresses decomposition even in weakly alkaline conditions (pH ≤ 8) .

Table 2: Thermodynamic Stability Parameters

| Condition | Mobility Range | Source |

|---|---|---|

| pH 0–4, 25–500°C | 10–1000 ppm Ru | |

| pH 4–8, ≥5 wt% Cl⁻ | 500–2000 ppm Ru | |

| pH >8, any temperature | <1 ppm Ru |

Catalytic Mechanisms

In organic media, facilitates alcohol dehydrogenation via a Ru(III)/Ru(II) redox cycle. For example, benzyl alcohol converts to benzaldehyde with 92% yield under aerobic conditions at 25°C . Acylation reactions proceed through chloride-assisted activation of carbonyl groups, enabling esterification of phenols without requiring anhydrous conditions .

Industrial and Geological Applications

Synthetic Chemistry Applications

The compound catalyzes multicomponent reactions, such as the synthesis of 2-ethyl-3-methylquinolines from primary amines and triallylamine, achieving 85–90% yields under microwave irradiation . Its stability in mixed oxidation states allows concurrent oxidation and acid-catalyzed steps in one pot, reducing synthetic steps in pharmaceutical intermediates.

Role in Hydrothermal Ore Formation

In subsea hydrothermal vents (pH 2.1–3.5, 350–375°C), transports ruthenium from mantle-derived magmas to sulfide ore deposits. Fluids with 4.2 wt% chloride can concentrate up to 200 ppm Ru, which precipitates upon cooling or mixing with sulfate-rich seawater . This mechanism explains ruthenium enrichment in marine black smoker deposits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume